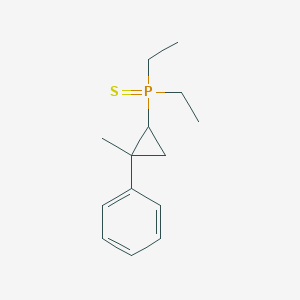
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C₁₄H₂₁PS It is characterized by a cyclopropyl ring substituted with a phenyl group and a methyl group, along with a diethylphosphine sulfide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diethylphosphine with a suitable cyclopropyl precursor. One common method is the reaction of diethylphosphine sulfide with 2-methyl-2-phenylcyclopropyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylphosphine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide.
Reduction: Diethyl(2-methyl-2-phenylcyclopropyl)phosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
科学研究应用
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
相似化合物的比较
Similar Compounds
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine: Lacks the sulfanylidene moiety.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine oxide: Contains an oxidized phosphorus center.
Diethyl(2-methyl-2-phenylcyclopropyl)phosphine sulfide: Similar structure but different substituents on the cyclopropyl ring.
Uniqueness
Diethyl(2-methyl-2-phenylcyclopropyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of a cyclopropyl ring with a phenyl and methyl group, along with a diethylphosphine sulfide moiety
属性
| 112031-36-4 | |
分子式 |
C14H21PS |
分子量 |
252.36 g/mol |
IUPAC 名称 |
diethyl-(2-methyl-2-phenylcyclopropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H21PS/c1-4-15(16,5-2)13-11-14(13,3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |
InChI 键 |
VZEXVOIHAZYRJN-UHFFFAOYSA-N |
规范 SMILES |
CCP(=S)(CC)C1CC1(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



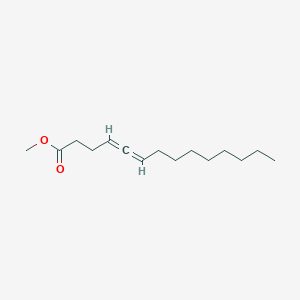
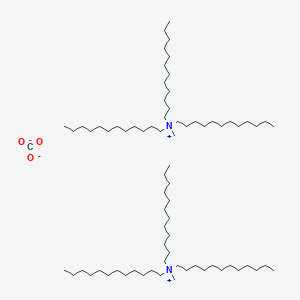

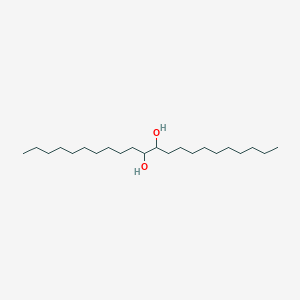
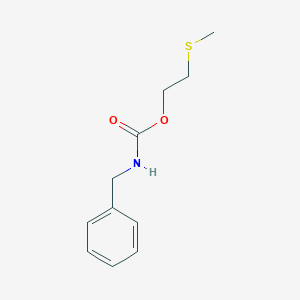
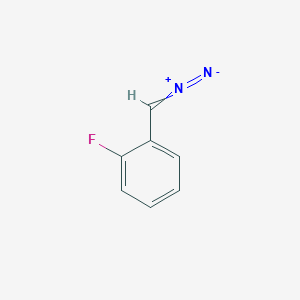
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
